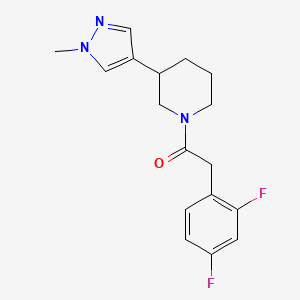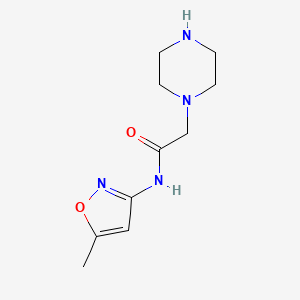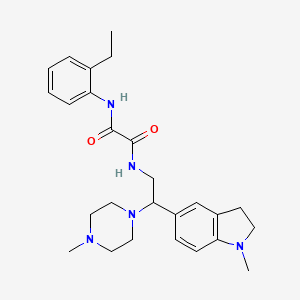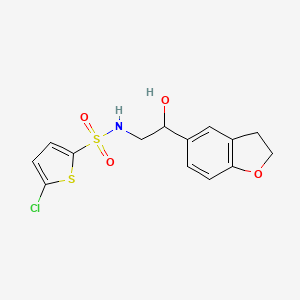![molecular formula C14H19NO2S B2557088 3-{[4-(1-Hydroxyethyl)phenyl]sulfanyl}azepan-2-one CAS No. 1480771-19-4](/img/structure/B2557088.png)
3-{[4-(1-Hydroxyethyl)phenyl]sulfanyl}azepan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-{[4-(1-Hydroxyethyl)phenyl]sulfanyl}azepan-2-one” is a chemical compound with the CAS Number: 1480771-19-4 . It has a molecular weight of 265.38 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 3-{[4-(1-hydroxyethyl)phenyl]sulfanyl}-2-azepanone . The InChI code for this compound is 1S/C14H19NO2S/c1-10(16)11-5-7-12(8-6-11)18-13-4-2-3-9-15-14(13)17/h5-8,10,13,16H,2-4,9H2,1H3,(H,15,17) .Physical And Chemical Properties Analysis
The compound “this compound” is a powder that is stored at room temperature . Its molecular weight is 265.38 .Wissenschaftliche Forschungsanwendungen
Photolysis and Ring Enlargement
Photolysis of phenyl azide derivatives has been investigated, showing ring enlargement processes leading to various azepine derivatives. Such reactions provide a pathway to synthesize novel heterocyclic compounds with potential applications in material science and pharmaceutical chemistry. The formation of azepines through photolysis introduces functional groups that could be further manipulated for the synthesis of complex molecules (Doering & Odum, 1966).
Electrochemical Behavior
The electrochemical behavior of azo compounds, including those related to 3-{[4-(1-Hydroxyethyl)phenyl]sulfanyl}azepan-2-one, has been studied, highlighting the impact of substituents on their electrochemical properties. This research provides insights into the reactivity and stability of such compounds, which could be useful in designing electrochemical sensors or in environmental remediation applications (Mandić, Nigović, & Šimunić, 2004).
Azepine Synthesis and Biological Evaluation
The synthesis of benzo[b]azepin-3-ones and their preliminary biological evaluation have been explored, indicating the potential of azepine derivatives as bioactive molecules. The phosphine-catalyzed reactions offer a novel approach to constructing these heterocycles, which could lead to new therapeutic agents (Zhang et al., 2019).
Antimelanoma Agents
Research on 4-[(4-hydroxyphenyl)sulfanyl]but-3-en-2-one, a derivative closely related to this compound, shows its potential as a bifunctional antimelanoma agent. This work demonstrates the compound's ability to interact with tyrosinase and glutathione (GSH), suggesting its use in targeting melanoma cells (Ruzza et al., 2009).
Ionic Liquids and Room Temperature Applications
Azepanium ionic liquids have been synthesized from azepane, showcasing the versatility of azepine derivatives in creating new materials. These ionic liquids have potential applications in green chemistry, acting as solvents or electrolytes in various chemical processes (Belhocine et al., 2011).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-[4-(1-hydroxyethyl)phenyl]sulfanylazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2S/c1-10(16)11-5-7-12(8-6-11)18-13-4-2-3-9-15-14(13)17/h5-8,10,13,16H,2-4,9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDULDXEKSDMMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)SC2CCCCNC2=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-7-octyl-8-[(2-phenylethyl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2557006.png)

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2557009.png)
![1-(benzo[d][1,3]dioxol-5-yl)-N-(cyclohexylmethyl)methanamine hydrochloride](/img/structure/B2557010.png)


![[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,5-dimethoxyphenyl)methanone](/img/structure/B2557016.png)



![2-((3-Fluorophenyl)sulfonyl)-1-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2557023.png)


